7-(2-fluorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-fluorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24F2N6O2 and its molecular weight is 466.493. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Novel derivatives involving similar structural frameworks have been synthesized, demonstrating the versatility of these compounds in drug development. For example, derivatives with modifications on the purine ring have shown promising anti-mycobacterial activity against Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents in the treatment of tuberculosis. These compounds have been designed to disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects (Srihari Konduri et al., 2020).
- The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been studied, indicating potential applications in the development of fluorescent probes and materials (Jiaan Gan et al., 2003).
Antiproliferative and Antiviral Activities
- Diketopiperazine derivatives from marine-derived actinomycete have shown modest antivirus activity against influenza A (H1N1) virus, suggesting the potential of these compounds in antiviral drug development (Pei-Pei Wang et al., 2013).
- Another study focused on the cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, which showed strong prophylactic antiarrhythmic activity and hypotensive activity in experimental models (G. Chłoń-Rzepa et al., 2004).
properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-4-2-3-5-19(17)26)23(27-21)31-12-10-30(11-13-31)14-16-6-8-18(25)9-7-16/h2-9H,10-15H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXIOAGPTWQAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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